molecular formula C12H16BN3O2 B15198225 [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester

Cat. No.: B15198225
M. Wt: 245.09 g/mol
InChI Key: FNSXWGLWYTWHMF-UHFFFAOYSA-N
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Description

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester is a boronic ester derivative of the heterocyclic compound [1,2,4]triazolo[1,5-a]pyridine. This compound is of significant interest in organic chemistry due to its potential applications in various fields, including medicinal chemistry and material science. The boronic acid pinacol ester moiety is particularly valuable for its role in Suzuki-Miyaura cross-coupling reactions, which are widely used in the synthesis of complex organic molecules.

Preparation Methods

The synthesis of [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester typically involves the formation of the triazolo[1,5-a]pyridine core followed by the introduction of the boronic acid pinacol ester group. One common synthetic route includes the following steps:

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

[1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include palladium catalysts, bases such as potassium carbonate, and solvents like tetrahydrofuran or dimethylformamide.

Mechanism of Action

The mechanism by which [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester exerts its effects depends on the specific application. In Suzuki-Miyaura cross-coupling reactions, the boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product . The molecular targets and pathways involved in its biological applications would depend on the specific bioactive molecules synthesized using this compound.

Comparison with Similar Compounds

Similar compounds to [1,2,4]Triazolo[1,5-a]pyridine-8-boronic Acid Pinacol Ester include other boronic acid pinacol esters, such as:

Compared to these compounds, this compound is unique due to its triazolo[1,5-a]pyridine core, which imparts specific electronic and steric properties that can influence its reactivity and applications.

Properties

Molecular Formula

C12H16BN3O2

Molecular Weight

245.09 g/mol

IUPAC Name

8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-[1,2,4]triazolo[1,5-a]pyridine

InChI

InChI=1S/C12H16BN3O2/c1-11(2)12(3,4)18-13(17-11)9-6-5-7-16-10(9)14-8-15-16/h5-8H,1-4H3

InChI Key

FNSXWGLWYTWHMF-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC=CN3C2=NC=N3

Origin of Product

United States

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